molecular formula C8H2BrClFIN2O B13930015 7-Bromo-2-chloro-8-fluoro-6-iodo-4(3H)-quinazolinone

7-Bromo-2-chloro-8-fluoro-6-iodo-4(3H)-quinazolinone

Cat. No.: B13930015
M. Wt: 403.37 g/mol
InChI Key: RKPABCXUYPTBTF-UHFFFAOYSA-N
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Description

7-Bromo-2-chloro-8-fluoro-6-iodo-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-chloro-8-fluoro-6-iodo-4(3H)-quinazolinone typically involves multi-step organic reactions. A common approach might include:

    Halogenation: Introduction of bromine, chlorine, fluorine, and iodine atoms into the quinazolinone core.

    Cyclization: Formation of the quinazolinone ring structure through cyclization reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-chloro-8-fluoro-6-iodo-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Substitution Reactions: Replacement of one halogen atom with another nucleophile.

    Oxidation and Reduction: Changes in the oxidation state of the compound.

    Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups.

Scientific Research Applications

7-Bromo-2-chloro-8-fluoro-6-iodo-4(3H)-quinazolinone could have various scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-2-chloro-8-fluoro-6-iodo-4(3H)-quinazolinone would involve its interaction with specific molecular targets. This could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathways Involved: Affecting signaling pathways related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Other halogenated quinazolinones with similar structures.

    Fluoroquinolones: Compounds with fluorine atoms and quinazolinone cores.

Uniqueness

7-Bromo-2-chloro-8-fluoro-6-iodo-4(3H)-quinazolinone is unique due to its specific combination of halogen atoms, which could confer distinct chemical and biological properties compared to other quinazolinone derivatives.

Properties

Molecular Formula

C8H2BrClFIN2O

Molecular Weight

403.37 g/mol

IUPAC Name

7-bromo-2-chloro-8-fluoro-6-iodo-3H-quinazolin-4-one

InChI

InChI=1S/C8H2BrClFIN2O/c9-4-3(12)1-2-6(5(4)11)13-8(10)14-7(2)15/h1H,(H,13,14,15)

InChI Key

RKPABCXUYPTBTF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1I)Br)F)N=C(NC2=O)Cl

Origin of Product

United States

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